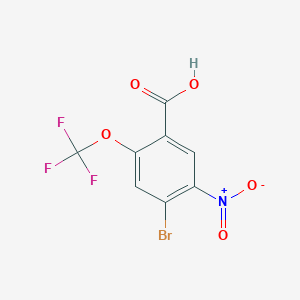

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol. This compound has a molecular weight of 327.07 g/mol and the molecular formula is C8H3BrF3NO5.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties of Lanthanide Complexes

The research on luminescent properties of lanthanide complexes, employing derivatives of benzoic acid as ligands, reveals how electron-withdrawing and electron-donating substituents can significantly influence photophysical characteristics. Specifically, electron-withdrawing groups, such as nitro (-NO2), can decrease luminescence efficiency by dissipating excitation energy, highlighting the potential application of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in tuning the photoluminescence of lanthanide complexes for advanced optical materials and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Molecular Electronics

The study of molecular electronic devices using molecules containing nitroamine redox centers showcases the potential of nitro-substituted benzoic acid derivatives in the development of electronic devices with high on-off ratios and negative differential resistance. This suggests 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid could be useful in creating highly efficient molecular switches and electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Crystallographic Studies and Electronic Structure

The crystallographic study and electronic structure analysis of substituted benzoic acid derivatives, including their interactions and molecular electrostatic potential, provide insights into how substituents affect molecular geometry and intermolecular interactions. This can inform the use of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in the design of new materials with tailored properties for electronics, photonics, and more (Pramanik, Dey, & Mukherjee, 2019).

Redox Behavior and Electrochemical Applications

Research into the redox behavior of derivatives with various substituents, including nitro and bromo, in different ring systems underlines the impact of these substituents on electrochemical properties. This could point to applications of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in the development of electrochemical sensors, energy storage devices, and redox-active materials (Sherman, Lambert, & Pilgram, 1974).

Sensing Applications

The synthesis of metal-organic frameworks (MOFs) incorporating aromatic polycarboxylate ligands and their application in sensing nitroaromatic explosives like picric acid demonstrates the potential use of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid in creating sensitive, selective luminescent sensors for security and environmental monitoring (Rachuri, Parmar, Bisht, & Suresh, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as substituted benzenes, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that substituted benzenes can undergo electrophilic aromatic substitution . This compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Based on its structure, it could potentially influence pathways involving aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid . .

Eigenschaften

IUPAC Name |

4-bromo-5-nitro-2-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO5/c9-4-2-6(18-8(10,11)12)3(7(14)15)1-5(4)13(16)17/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBNUFDEGGIWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)

![2-(benzylthio)-9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2774710.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)